molecular formula C17H16N2O4 B11047917 (4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)

(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)

Cat. No. B11047917
M. Wt: 312.32 g/mol
InChI Key: BEHLURNPSZTLGM-CPNJWEJPSA-N
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Description

“(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)” is a heterocyclic compound with a unique structure. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One classical approach involves cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents. Another method utilizes dihydrazide thio analogs, where hydrazides react with aryl isothiocyanates to generate the corresponding thio analogs, followed by intramolecular cyclization. Oxidative cyclization of N-acylhydrazones is also commonly employed.

Reaction Conditions::
  • Cyclization of N,N’-diacylhydrazines: Involves dehydrating agents.
  • Dihydrazide thio analogs: Reaction with aryl isothiocyanates, followed by intramolecular cyclization.
  • Oxidative cyclization of N-acylhydrazones: Typically uses oxygen, iodine, or bromine.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidative cyclization
  • Intramolecular cyclization
  • Trans-amidation
Common Reagents and Conditions::
  • Dehydrating agents (for cyclization of N,N’-diacylhydrazines)
  • KHSO4 (for dihydrazide thio analogs)
  • Oxygen, iodine, or bromine (for oxidative cyclization of N-acylhydrazones)

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.

    Materials Science: Explore its use in optoelectronic devices, corrosion inhibitors, and energetic materials.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Explore other oxazole derivatives, such as 1,2,4-oxadiazoles and related heterocycles.

    Uniqueness: Highlight its distinct features compared to other compounds.

Researchers continue to explore the potential of this compound, and its applications may expand in the future

properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

[(E)-(5-oxo-2-propan-2-ylbenzo[g][1,3]benzoxazol-4-ylidene)amino] propanoate

InChI

InChI=1S/C17H16N2O4/c1-4-12(20)23-19-13-14-16(22-17(18-14)9(2)3)11-8-6-5-7-10(11)15(13)21/h5-9H,4H2,1-3H3/b19-13+

InChI Key

BEHLURNPSZTLGM-CPNJWEJPSA-N

Isomeric SMILES

CCC(=O)O/N=C/1\C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C

Canonical SMILES

CCC(=O)ON=C1C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C

Origin of Product

United States

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